molecular formula C18H12ClFN4O2S2 B13884354 N-[5-(2-amino-1,3-benzothiazol-6-yl)-2-chloropyridin-3-yl]-4-fluorobenzenesulfonamide

N-[5-(2-amino-1,3-benzothiazol-6-yl)-2-chloropyridin-3-yl]-4-fluorobenzenesulfonamide

Cat. No.: B13884354
M. Wt: 434.9 g/mol
InChI Key: NCRYSHBHDZWERB-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 2-amino-1,3-benzothiazole moiety linked to a 2-chloropyridine ring, with a 4-fluorobenzenesulfonamide substituent.

Properties

Molecular Formula

C18H12ClFN4O2S2

Molecular Weight

434.9 g/mol

IUPAC Name

N-[5-(2-amino-1,3-benzothiazol-6-yl)-2-chloropyridin-3-yl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C18H12ClFN4O2S2/c19-17-15(24-28(25,26)13-4-2-12(20)3-5-13)7-11(9-22-17)10-1-6-14-16(8-10)27-18(21)23-14/h1-9,24H,(H2,21,23)

InChI Key

NCRYSHBHDZWERB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=C(N=CC(=C2)C3=CC4=C(C=C3)N=C(S4)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including N-[5-(2-amino-1,3-benzothiazol-6-yl)-2-chloropyridin-3-yl]-4-fluorobenzenesulfonamide, can be achieved through various synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

    Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones.

    Molecular hybridization techniques: Combining different molecular fragments to create hybrid molecules.

    Microwave irradiation: Using microwave energy to accelerate chemical reactions.

    One-pot multicomponent reactions: Combining multiple reactants in a single reaction vessel to form the desired product.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-amino-1,3-benzothiazol-6-yl)-2-chloropyridin-3-yl]-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[5-(2-amino-1,3-benzothiazol-6-yl)-2-chloropyridin-3-yl]-4-fluorobenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(2-amino-1,3-benzothiazol-6-yl)-2-chloropyridin-3-yl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes and disrupt cellular processes, leading to their potential use as therapeutic agents . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features

The compound shares core motifs with several sulfonamide- and benzothiazole-containing derivatives:

  • Benzothiazole-pyridine backbone: Central to its structure, similar to compounds in (e.g., 7c–7f), which incorporate 2-amino-1,3-thiazole and oxadiazole groups .
  • Sulfonamide group : A common feature in and , where fluorobenzenesulfonamide or related substituents enhance binding to biological targets .
  • Halogenated pyridine : The 2-chloro-3-pyridinyl group distinguishes it from analogs in , which lack halogenation on the pyridine ring .

Molecular and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound* C₁₈H₁₃ClFN₅O₂S₂ ~483.91 (calculated) Not reported Benzothiazole, sulfonamide, chloropyridine
N-[6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl]acetamide C₂₀H₁₅ClFN₅O₃S₂ 512.96 Not reported Acetamide, sulfonamide, benzothiazole
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.47 134–178 Oxadiazole, thiazole, propanamide

Note: The target compound’s molecular weight is calculated based on its structure. Experimental data for properties like melting point or spectroscopy (IR, NMR) are absent in the provided evidence.

Biological Activity

N-[5-(2-amino-1,3-benzothiazol-6-yl)-2-chloropyridin-3-yl]-4-fluorobenzenesulfonamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that includes a benzothiazole moiety, a chloropyridine ring, and a fluorobenzenesulfonamide group. Each of these components contributes to its pharmacological potential, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that compounds containing the benzothiazole moiety often exhibit antimicrobial properties . Specifically, this compound has shown effectiveness against various bacterial strains. The modifications at specific positions of the benzothiazole ring have been linked to increased potency against bacterial infections. For example, studies have demonstrated that derivatives of benzothiazole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound also exhibits anticancer activity , particularly against several human cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The presence of fluorine in the structure is believed to enhance the binding affinity to biological targets, which may contribute to its efficacy in cancer treatment .

Case Studies

  • In Vitro Studies : In one study, this compound was tested against various cancer cell lines, showing IC50 values ranging from 5.16 to 20 μM, indicating significant antiproliferative effects .
  • Mechanism of Action : The compound's mechanism involves the inhibition of key signaling pathways such as PI3K and mTORC1, which are crucial for tumor growth and survival .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has also been evaluated for its potential in treating metabolic disorders due to its ability to inhibit certain enzymes involved in metabolic pathways .

Structure Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique combination of functional groups:

Compound Feature Biological Activity
Benzothiazole coreAntimicrobial properties
Sulfonamide groupAnticancer activity
Chlorinated pyridineEnhanced antimicrobial effects
Fluorine substitutionImproved binding affinity and potency

This table illustrates how each structural feature contributes to the overall biological profile of the compound.

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